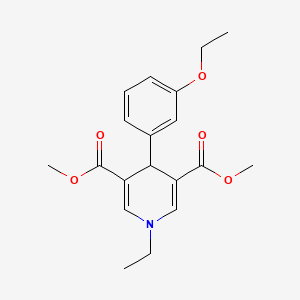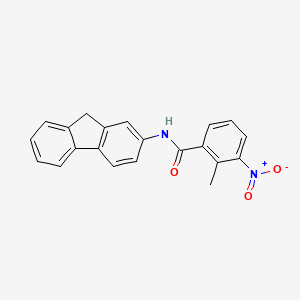
dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly used as a precursor in the synthesis of various pharmaceutical compounds due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has various scientific research applications. It is commonly used as a precursor in the synthesis of various pharmaceutical compounds such as angiotensin II receptor antagonists, calcium channel blockers, and anti-inflammatory agents. It is also used in the synthesis of various pyridine-based ligands for metal catalysis.
Wirkmechanismus
The mechanism of action of dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not well understood. However, it is believed to act as a calcium channel blocker, which reduces the influx of calcium ions into cells. This, in turn, reduces the contraction of smooth muscle cells and leads to vasodilation. It is also believed to have anti-inflammatory properties, which make it a potential therapeutic agent for various inflammatory diseases.
Biochemical and Physiological Effects:
Dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has various biochemical and physiological effects. It has been shown to reduce blood pressure in animal models, which suggests its potential as an antihypertensive agent. It has also been shown to reduce inflammation in animal models, which suggests its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is its ease of synthesis. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are various future directions for the research on dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is the development of new synthetic routes to improve the yield and purity of the product. Another potential direction is the investigation of its potential as an antihypertensive and anti-inflammatory agent in clinical trials. Additionally, the synthesis of new analogs of this compound could lead to the discovery of new pharmaceutical compounds with improved efficacy and reduced side effects.
In conclusion, dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with various scientific research applications. Its ease of synthesis and unique chemical properties make it a valuable precursor in the synthesis of various pharmaceutical compounds. Further research on this compound could lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of ethyl 3-ethoxyacrylate with 2,6-lutidine in the presence of dimethyl carbonate. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved through recrystallization.
Eigenschaften
IUPAC Name |
dimethyl 4-(3-ethoxyphenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-5-20-11-15(18(21)23-3)17(16(12-20)19(22)24-4)13-8-7-9-14(10-13)25-6-2/h7-12,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEALYHYUDRYXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)

![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)

![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)


![N'-[1-(4-methylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5790742.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)
